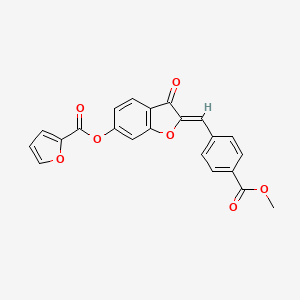

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Description

The compound (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a benzofuran derivative featuring a methoxycarbonyl-substituted benzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position of the dihydrobenzofuran core. Its Z-configuration ensures specific stereoelectronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7/c1-26-21(24)14-6-4-13(5-7-14)11-19-20(23)16-9-8-15(12-18(16)29-19)28-22(25)17-3-2-10-27-17/h2-12H,1H3/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFAKBIKRPGMLR-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H14O7, with a molecular weight of 390.347 g/mol. Its structure features a benzylidene group attached to a dihydrobenzofuran core, along with a furan-2-carboxylate moiety. The presence of the methoxycarbonyl group enhances its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C22H14O7 |

| Molecular Weight | 390.347 g/mol |

| Purity | Typically 95% |

| Structural Features | Benzylidene, Dihydrobenzofuran, Furan-2-carboxylate |

Synthesis

The synthesis of this compound typically involves multi-step processes that may include condensation reactions and functional group modifications. Advanced synthetic techniques such as continuous flow reactors can enhance yield and purity in industrial applications .

Biological Activities

Research indicates that this compound exhibits various biological activities, which are summarized below:

- Antioxidant Activity : The presence of the methoxycarbonyl group contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Some derivatives of benzofuran compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds within the benzofuran class:

- Study on Anticancer Activity : A study demonstrated that derivatives similar to (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer therapy .

- Antioxidant Evaluation : Research indicated that compounds with similar structures showed notable antioxidant properties through various assays, including DPPH and ABTS radical scavenging tests .

Comparison with Similar Compounds

Research Implications

- Drug Design : The methoxycarbonyl group in the target compound may optimize solubility-bioavailability balance, whereas chloro or phenyl analogs prioritize lipophilicity for CNS-targeting agents.

- Synthetic Flexibility : Modular benzofuran cores allow substitutions to fine-tune electronic and steric profiles, as demonstrated in halogenated and heterocycle-fused derivatives .

Preparation Methods

Wittig Reaction Approach

A polystyrene-supported Wittig reagent facilitates intramolecular cyclization to form the benzofuran core, followed by benzaldehyde condensation. This method avoids transition metals but requires stringent anhydrous conditions.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

- Benzofuran core formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions (e.g., H₂SO₄ or K₂CO₃) .

- Benzylidene introduction : Condensation with substituted benzaldehydes (e.g., 4-(methoxycarbonyl)benzaldehyde) using catalytic acetic acid or piperidine .

- Esterification : Coupling of the furan-2-carboxylate group via Steglich esterification (DCC/DMAP) or Mitsunobu reaction . Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher yields with controlled exothermicity |

| Solvent | Anhydrous DCM/THF | Minimizes hydrolysis of ester groups |

| Catalyst | 5–10 mol% acid/base | Balances reaction rate vs. side reactions |

Q. How is the stereochemistry (Z-configuration) confirmed in this compound?

- NOESY NMR : Cross-peaks between the benzylidene proton and the benzofuran C3 proton confirm the Z-configuration .

- X-ray crystallography : Definitive proof of spatial arrangement; reported for analogs like (Z)-2-(3-methylbenzylidene) derivatives .

- UV-Vis spectroscopy : Conjugation patterns in the Z-isomer show distinct λmax shifts (e.g., 320–340 nm) compared to E-isomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign methoxycarbonyl (δ ~3.9 ppm for OCH₃), furan carboxylate (δ ~7.5–8.2 ppm for aromatic protons) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and ketone groups) .

- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₂₄H₁₈O₈: 459.1024) .

Advanced Research Questions

Q. How do substituents (e.g., methoxycarbonyl vs. methyl) affect electronic properties and reactivity?

- Electron-withdrawing groups (methoxycarbonyl): Increase electrophilicity of the benzylidene moiety, enhancing susceptibility to nucleophilic attack (e.g., in Michael additions) .

- Steric effects : Bulky substituents on the benzylidene group reduce reaction rates in Diels-Alder cycloadditions .

- Comparative data :

| Substituent | Hammett σ Value | Reactivity (k, s⁻¹) |

|---|---|---|

| -COOMe | +0.45 | 2.3 × 10⁻³ |

| -CH₃ | -0.17 | 1.1 × 10⁻³ |

| Data from analog studies |

Q. What mechanistic insights explain contradictions in biological activity across analogs?

- Anticancer activity : Higher activity in methoxycarbonyl derivatives correlates with increased membrane permeability and ROS generation .

- Antimicrobial discrepancies : Electron-deficient analogs show reduced activity against Gram-negative bacteria due to impaired LPS interaction .

- Targeted studies : Use molecular docking (e.g., COX-2 or topoisomerase II) to identify binding affinity differences .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- DFT calculations : Predict HOMO/LUMO gaps to optimize redox activity (e.g., for pro-oxidant anticancer agents) .

- Molecular dynamics : Simulate lipid bilayer penetration to enhance pharmacokinetics .

- QSAR models : Relate substituent hydrophobicity (logP) to IC₅₀ values in cytotoxicity assays .

Methodological Challenges

Q. How to resolve low yields in the final esterification step?

- Activation strategy : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) instead of DCC for sterically hindered substrates .

- Solvent swap : Replace THF with DMF to improve solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 15–20% yield improvement .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Monitor hydrolysis of ester groups via HPLC at pH 7.4 (PBS) vs. pH 5.0 (lysosomal conditions) .

- Light exposure tests : UV-Vis tracking of Z→E isomerization under ambient lab lighting .

- Accelerated stability testing : 40°C/75% RH for 4 weeks to simulate long-term storage .

Data Contradictions & Resolution

Q. Why do some studies report antitumor activity while others show negligible effects?

- Cell line variability : Sensitivity differences in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .

- Metabolic stability : Rapid glucuronidation in hepatic microsomes reduces bioavailability in vivo .

- Mitigation : Co-administration with CYP450 inhibitors (e.g., ketoconazole) enhances efficacy in murine models .

Q. How to address discrepancies in reported reaction mechanisms for benzylidene formation?

- Kinetic vs. thermodynamic control : Higher temperatures (80°C) favor thermodynamically stable Z-isomers, while lower temperatures (25°C) yield kinetic products .

- Acid catalysis : Protic acids (H₂SO₄) promote imine-enamine tautomerization, altering product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.